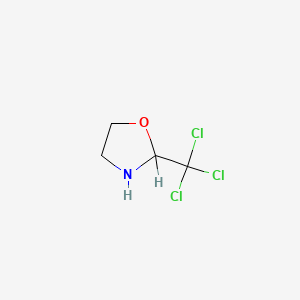
Oxazolidine, 2-(trichloromethyl)-
Cat. No. B8802352
M. Wt: 190.45 g/mol
InChI Key: YFZMDNJBQWEQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04226948
Procedure details


To a 2 liter 3-necked flask equipped with a stirrer, Dean-Stark trap, a condenser and dropping funnel were added 214 g (3.51 moles) ethanolamine and 450 g. toluene. Then 273 g (4.55 moles) of glacial acetic acid were added slowly to keep the temperature (cooling if necessary) at 30°-45° C. Then 568 g (3.85 moles) of chloral were added at 40°-50° C. The reaction mixture was refluxed to remove water and, when complete, the temperature increased to 115°-120° C. The reaction mixture was cooled in an ice bath and the product precipitated after standing for several hours to give 189.5 g (28.5%) m.p. 72°-74° C. The filtrate was washed with 5.0 moles of 20% sodium hydroxide and more product precipitated. Filtration and drying yielded 228.5 g (34.3%), m.p. 73°-75° C. The toluene layer was washed with water and evaporated to give a solid. Washing with water and filtration yielded upon drying 328 g. (49.2%), m.p. 62°-72° C. for a total yield of 556.0 g (83.5%). The analysis was consistent with the assigned structure.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].C(O)(=O)C.O=[CH:10][C:11]([Cl:14])([Cl:13])[Cl:12].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:12][C:11]([Cl:14])([Cl:13])[CH:10]1[NH:4][CH2:3][CH2:1][O:2]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
214 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
Step Two
|
Name
|
|
|
Quantity
|
273 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
568 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2 liter 3-necked flask equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature (cooling if necessary) at 30°-45° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water and, when complete
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature increased to 115°-120° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after standing for several hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 189.5 g (28.5%) m.p. 72°-74° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 228.5 g (34.3%), m.p. 73°-75° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The toluene layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing with water and filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon drying 328 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC(C1OCCN1)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
